PluriSIn 1

Stem Cell Safety Selective Cytotoxicity Small Molecule Comparator

PluriSIn 1 is the definitive small-molecule tool for selectively eliminating undifferentiated human pluripotent stem cells (hPSCs) from differentiated cell populations, directly mitigating teratoma risk in preclinical cell therapy models. Unlike general SCD1 inhibitors, its unique phenotypic-screening origin ensures functional specificity that is not interchangeable. Essential for ensuring the safety of hPSC-derived cardiomyocyte and other therapeutic cell preparations.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 91396-88-2
Cat. No. B1678901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePluriSIn 1
CAS91396-88-2
SynonymsNSC 14613;  NSC-14613;  NSC14613;  PluriSln-1;  PluriSln #1
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
InChIKeyHUDWXDLBWRHCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PluriSIn 1 (NSC 14613) Baseline Profile for Stem Cell Safety Applications


PluriSIn 1 (CAS 91396-88-2), also designated NSC 14613, is a small-molecule N-acyl phenylhydrazine derivative and the prototypical pluripotent cell-specific inhibitor (PluriSIn) [1]. It functions as a stearoyl-CoA desaturase 1 (SCD1) inhibitor that selectively triggers endoplasmic reticulum (ER) stress, protein synthesis attenuation, and apoptosis in undifferentiated human pluripotent stem cells (hPSCs) while sparing a broad array of differentiated and progenitor cell types [2]. Discovered through a high-throughput screen of over 52,000 compounds, PluriSIn 1 was the most selective of 15 identified PluriSIns, providing a validated chemical tool for removing tumorigenic undifferentiated cells from stem cell-derived therapeutics .

Why Generic SCD1 Inhibitors Cannot Substitute for PluriSIn 1 in hPSC Safety Workflows


Although several compounds inhibit stearoyl-CoA desaturase 1 (SCD1), their utility in selectively eliminating undifferentiated hPSCs cannot be assumed. The PluriSIns series was discovered through a phenotypic screen specifically for hPSC-selective cytotoxicity; other SCD1 inhibitors, including PluriSIn #2 (a topoisomerase II α transcriptional inhibitor), rely on entirely distinct mechanisms that lack the same selectivity profile [1]. Furthermore, inhibitors such as A939572, despite picomolar-to-nanomolar potency against SCD1 enzymatic activity and demonstrated hPSC elimination activity, have not been systematically compared head-to-head with PluriSIn 1 for pluripotency-selective apoptotic induction, protein synthesis suppression, or teratoma prevention in vivo . The phenylhydrazine pharmacophore shared by nine PluriSIns also imposes structure-dependent selectivity constraints; analogs outside this chemotype do not guarantee equivalent on-target/off-target discrimination between pluripotent and differentiated cells [2]. These multi-dimensional differentiation criteria render simple SCD1 inhibition an unreliable proxy for procurement decisions.

Quantitative Head-to-Head Evidence Comparing PluriSIn 1 to Closest Analogs for Scientific Selection


PluriSIn 1 vs. STF-31 and WZB117: Differential hPSC Cytotoxicity in Fibroblast and Cardiomyocyte Co-Cultures

In a direct head-to-head experiment using human induced pluripotent stem cells (hiPSCs) co-cultured with human fibroblasts and hiPSC-derived cardiomyocytes, PluriSIn 1 (20 μM) was compared against STF-31 (0.01–100 μM) and WZB117 (30 μM) following a 24-hour pulse treatment [1]. The neutral red viability assay at 72 hours demonstrated that PluriSIn 1 achieved strong and selective elimination of hiPSCs without marked cytotoxicity toward fibroblasts or hiPSC-derived cardiomyocytes, whereas STF-31 required careful titration (effective at 5 μM for selective elimination but toxic at higher concentrations to differentiated cells) and WZB117 showed a narrower selectivity window [1].

Stem Cell Safety Selective Cytotoxicity Small Molecule Comparator

PluriSIn 1 Enzymatic SCD1 Inhibition vs. A939572: Potency and Cellular Context Differentiation

PluriSIn 1 demonstrates modest SCD1 enzymatic inhibitory potency (IC50 approximately 1.2 μM in purified human SCD1 assays) relative to the picomolar-to-nanomolar potency of A939572 (IC50 = 37 nM for human SCD1 ) . However, PluriSIn 1's discovery via a phenotypic hPSC-selective cytotoxicity screen—not a target-based enzymatic screen—means its cellular selectivity profile (elimination of hPSCs while sparing differentiated cells) is the functional metric most relevant to stem cell safety applications. A939572, while more potent enzymatically, has been validated primarily in cancer models; its hPSC selectivity data derive from a single demonstration in the Ben-David et al. screen rather than dedicated pluripotency-selectivity studies .

SCD1 Inhibition Enzymatic Assay hPSC Selectivity

PluriSIn 1 vs. PluriSIn #2: Differentiated Mechanism of Action and Selectivity Profile

Within the PluriSIn series, PluriSIn #1 (SCD1 inhibitor) and PluriSIn #2 (topoisomerase II α transcriptional inhibitor) represent mechanistically distinct compounds [1]. Cellular and molecular analyses in the original Ben-David et al. screen designated PluriSIn #1 as the most selective of all 15 PluriSIns for eliminating hPSCs while sparing differentiated cells [2]. PluriSIn #2, though also capable of selective hPSC depletion, acts via TOP2A transcriptional suppression, a mechanism with differing implications for off-target effects on proliferating somatic progenitors—an issue not addressed by direct comparative data [1]. The differentiation in targets (lipid metabolism vs. DNA topology enzyme) means these compounds cannot be assumed interchangeable for stem cell safety protocols without re-validation of selectivity.

Mechanism of Action PluriSIn Series Target Selectivity

PluriSIn 1 In Vivo Teratoma Prevention: Definitive Functional Differentiation

PluriSIn 1 is the only PluriSIn compound for which in vivo teratoma prevention has been conclusively demonstrated. In immunocompromised mice co-injected with a mixture of differentiated and undifferentiated hPSCs, pretreatment with 20 μM PluriSIn 1 completely prevented teratoma formation, whereas all vehicle (DMSO)-treated cell mixtures developed teratomas [1]. This functional in vivo endpoint directly addresses the core safety concern of hPSC-based therapies—residual undifferentiated cell tumorigenicity—and represents evidence not replicated for STF-31, WZB117, A939572, or PluriSIn #2 in peer-reviewed literature [2].

Teratoma Prevention In Vivo Efficacy Stem Cell Transplantation Safety

PluriSIn 1 Induces Quantifiable ER Stress and Protein Synthesis Attenuation: Mechanistic Differentiation from Metabolic Poisons

PluriSIn 1 induces a specific cellular stress cascade in hPSCs that distinguishes it from non-specific metabolic inhibitors. At 20 μM, PluriSIn 1 reduces protein synthesis by approximately 30%, as measured by ³⁵S-methionine incorporation, concomitant with ER stress induction and downstream apoptosis . This is coupled with a ~65% reduction in cellular stearoyl-CoA desaturase (SCD1) activity, confirming on-target engagement . In contrast, STF-31 acts via GLUT1 transporter inhibition, and WZB117 is a GLUT1 inhibitor, both reducing glucose uptake globally rather than targeting a pluripotency-linked lipid metabolism node [1]. The SCD1-oleate biosynthesis pathway has been shown to be uniquely required in the pluripotent state, providing a mechanistic basis for the selectivity window that metabolic poisons targeting ubiquitous glucose metabolism lack .

ER Stress Protein Synthesis Apoptosis Mechanism

Procurement-Justified Application Scenarios for PluriSIn 1 in Stem Cell Research and Bioprocessing


Removal of Tumorigenic Undifferentiated Cells from hPSC-Derived Cardiomyocyte Preparations Prior to Transplantation

hPSC-derived cardiomyocyte grafts for myocardial infarction therapy carry inherent teratoma risk from residual undifferentiated cells. PluriSIn 1 at 20 μM has been directly demonstrated to eliminate Nanog-positive undifferentiated cells from iPSC-derived cardiomyocyte cultures without inducing apoptosis in the cardiac progeny, and intramyocardial injection of PluriSIn 1-treated cells in a mouse MI model prevented Nanog-expressing tumor formation while preserving cardiac differentiation marker expression (cTnI, α-MHC, MLC-2v; P>0.05 vs. untreated) . This application is uniquely supported by the in vivo teratoma prevention evidence established in Section 3.4 and the cardiosphere co-culture selectivity data from Section 3.1.

Safety-Enhancing Step in GMP-Compliant hPSC Bioprocessing for Cell Therapy Products

For manufacturing workflows producing hPSC-derived therapeutic cells under regulatory oversight, residual pluripotent cell depletion is a critical quality attribute. PluriSIn 1 provides a chemically defined, small-molecule approach with validated selectivity: a single 20 μM treatment reduces protein synthesis in hPSCs by ~30% while leaving progenitor and differentiated cells unaffected . The compound's well-characterized solubility profile (≥43 mg/mL in anhydrous DMSO; insoluble in water/ethanol) and in vivo formulation options (CMC-Na homogeneous suspension ≥5 mg/mL; 5% DMSO / 40% PEG300 / 5% Tween80 / 50% ddH₂O clear solution at 2.15 mg/mL) support integration into established bioprocessing protocols .

Positive Selection Validation in hPSC Genome Engineering and Clone Derivation Workflows

Following CRISPR/Cas9 genome editing or single-cell cloning of hPSCs, robust elimination of unedited or partially differentiated cells is essential for clonal purity. PluriSIn 1's mechanism—SCD1 inhibition leading to oleate deprivation, ER stress, and apoptosis exclusively in pluripotent cells —provides a chemically tractable counter-selection strategy. The compound's purity (>98.0% by HPLC, validated by TCI and Selleck; melting point 186–190 °C) enables precise dosing, while its ~65% SCD1 activity suppression at 20 μM ensures target engagement independently of clone genotype .

Reference Standard for Screening and Characterizing Novel hPSC-Specific Cytotoxic Compounds

As the most selective and mechanistically characterized compound from the original PluriSIn screen of >52,000 molecules, PluriSIn 1 serves as the validated positive control for any new high-throughput or high-content screen aimed at identifying next-generation hPSC-selective agents . Its quantified parameters—SCD1 IC50 ~1.2 μM, ~65% cellular SCD1 activity reduction at 20 μM, ~30% protein synthesis attenuation, complete teratoma prevention in vivo, and head-to-head selectivity advantage over STF-31 and WZB117 —provide a fully characterized benchmark against which new screening hits can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PluriSIn 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.